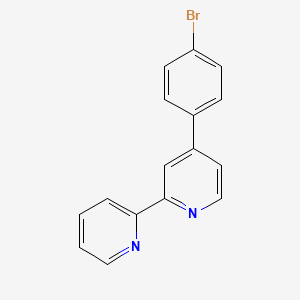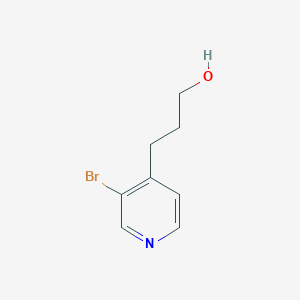
3-Bromo-4-(3-hydroxypropyl)pyridine
Vue d'ensemble
Description
3-Bromo-4-(3-hydroxypropyl)pyridine is a chemical compound that belongs to the pyridine family. It is a versatile compound that has been used in various scientific research applications.
Applications De Recherche Scientifique
Photophysical and Photochemical Properties
Research by Öncül et al. (2021) explored the synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, which included a compound structurally similar to 3-Bromo-4-(3-hydroxypropyl)pyridine. This study highlighted the photophysical and photochemical properties of these compounds, emphasizing their potential in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Synthesis of Polyheterocyclic Ring Systems
Abdel‐Latif et al. (2019) utilized a derivative of pyridine, similar in structure to 3-Bromo-4-(3-hydroxypropyl)pyridine, as a precursor in synthesizing new polyheterocyclic ring systems. This work highlights the role of such pyridine derivatives in constructing complex molecular architectures with potential applications in various chemical sectors (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Synthesis and Structural Characterization
El-Kurdi et al. (2021) focused on the synthesis and characterization of triazolopyridines, including compounds related to 3-Bromo-4-(3-hydroxypropyl)pyridine. Their study emphasized the diverse pharmaceutical applications of these compounds, underlining their significance in drug discovery (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Formation in Food Processing
Hidalgo et al. (2020) investigated the formation of 3-hydroxypyridines, closely related to 3-Bromo-4-(3-hydroxypropyl)pyridine, during food processing. This research contributes to understanding the chemical pathways leading to the formation of flavor compounds in foods (Hidalgo, Lavado-Tena, & Zamora, 2020).
Corrosion Inhibition
Saady et al. (2020) discussed the use of a pyridine derivative as a corrosion inhibitor in a hydrochloric acid medium. This highlights the potential application of 3-Bromo-4-(3-hydroxypropyl)pyridine in protecting metals from corrosion (Saady, Ech-chihbi, El-hajjaji, Benhiba, Zarrouk, Rodi, Taleb, Biache, & Rais, 2020).
Mécanisme D'action
Target of Action
It is known that bromopyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific context of their use.
Mode of Action
Bromopyridines are known to participate as substrates in many reactions associated with aryl halides, such as the heck reaction and buchwald-hartwig coupling . These reactions involve the formation of new carbon-carbon bonds, suggesting that 3-Bromo-4-(3-hydroxypropyl)pyridine may interact with its targets by forming covalent bonds.
Propriétés
IUPAC Name |
3-(3-bromopyridin-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-8-6-10-4-3-7(8)2-1-5-11/h3-4,6,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZEYFJEDBAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCCO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472864 | |
| Record name | 3-Bromo-4-(3-hydroxypropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3-hydroxypropyl)pyridine | |
CAS RN |
229184-01-4 | |
| Record name | 3-Bromo-4-pyridinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229184-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(3-hydroxypropyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


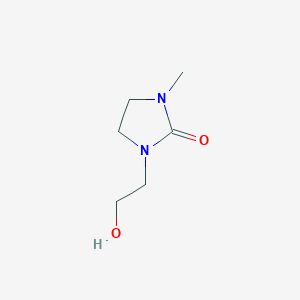
![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)


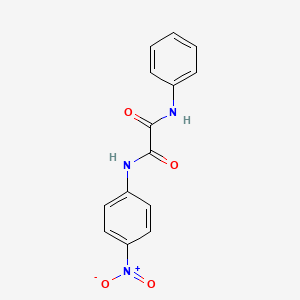
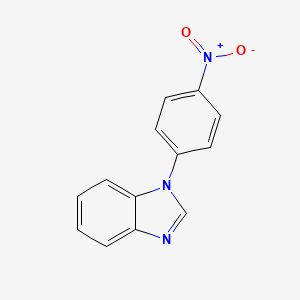
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
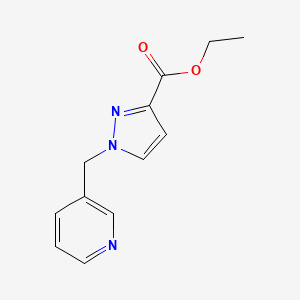



![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)
